molecular formula C6H9ClN2O B2719332 5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride CAS No. 1080059-85-3

5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride

Cat. No.: B2719332
CAS No.: 1080059-85-3
M. Wt: 160.6
InChI Key: XTBTYODKMCUPPF-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride is a chemical compound with the molecular formula C6H9ClN2O. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable oxazole precursor in the presence of hydrochloric acid. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted oxazole derivatives .

Scientific Research Applications

5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclopropyl-3-methoxy-1,2-oxazol-4-amine hydrochloride
  • 5-Cyclopropyl-1,2,4-oxadiazol-3-ylamine hydrochloride

Uniqueness

5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

5-cyclopropyl-1,2-oxazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c7-5-3-8-9-6(5)4-1-2-4;/h3-4H,1-2,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBTYODKMCUPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1080059-85-3
Record name 5-cyclopropyl-1,2-oxazol-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1-cyclopropylethanone (60 g) and N,N,N′,N′,N″,N″-hexamethylmethanetriamine (103 g) was stirred at 120° C. for 20 hr. The reaction mixture was cooled to room temperature, and concentrated under reduced pressure. To an aqueous solution (200 mL) of the residue was added hydroxyammonium chloride (75 g), and the mixture was heated under reflux for 2 hr. The reaction mixture was extracted with diethyl ether, and the extract was washed successively with water and saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was applied to silica gel column chromatography (diethyl ether), and the obtained crude product was dissolve in trifluoroacetic anhydride (310 ml). Ammonium nitrate (51.3 g) was gradually added, and the reaction mixture as stirred at room temperature for 1 hr. The reaction mixture was concentrated under reduced pressure, saturated aqueous sodium hydrogen carbonate solution was added to the residue, and the mixture was extracted with diethyl ether. The extract was washed successively with saturated sodium hydrogen carbonate, water and saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was applied to silica gel column chromatography (ethyl acetate), and the obtained crude product was suspended in water (1300 mL). Ammonium chloride (624 g) and zinc powder (250 g) were added, and the mixture was stirred at room temperature for 2 hr. The reaction mixture was extracted with ethyl acetate. The extract was washed successively with water and saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by NH-silica gel column chromatography (ethyl acetate:hexane=10:90-60:40, volume ratio). The purified product was treated with a 4N hydrochloric acid ethyl acetate solution to give the title compound (23.8 g, yield of 5 steps 25%) as pale-pink crystals.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
51.3 g
Type
reactant
Reaction Step Two
Quantity
624 g
Type
reactant
Reaction Step Three
Name
Quantity
250 g
Type
catalyst
Reaction Step Three
Quantity
310 mL
Type
solvent
Reaction Step Four
Name
Quantity
1300 mL
Type
solvent
Reaction Step Five
Yield
25%

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